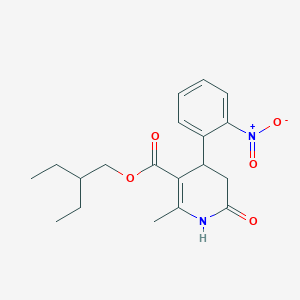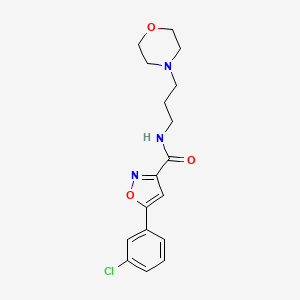![molecular formula C17H12F2N2O3 B4689651 N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4689651.png)
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
Overview
Description
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and physicochemical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-(difluoromethoxy)ketones with arylhydrazines to form the isoxazole ring . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the isoxazole ring can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(trifluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
- N-[2-(methoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
- N-[2-(fluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide
Uniqueness
N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)23-14-9-5-4-8-12(14)20-16(22)13-10-15(24-21-13)11-6-2-1-3-7-11/h1-10,17H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMOOJHEVXNGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-CYCLOPROPYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4689581.png)
![3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4689589.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4689609.png)
![5-{[4-(1-METHYL-1-PHENYLETHYL)PHENOXY]METHYL}-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B4689617.png)



![2-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-8-METHYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B4689645.png)
![3-({(E)-1-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4689659.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B4689680.png)
![methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4689690.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)
